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For Researchers, Scientists, and Drug Development Professionals

CIGB-300, a first-in-class cell-permeable cyclic peptide, has emerged as a promising anti-
cancer agent by targeting the protein kinase CK2, a key player in cell growth, proliferation, and
survival. This guide provides a comprehensive comparison of CIGB-300's efficacy in solid and
hematological malignancies, supported by preclinical and clinical data.

Mechanism of Action

CIGB-300 functions as a non-ATP competitive inhibitor of protein kinase CK2. It uniquely
targets the substrate's phosphoacceptor domain, preventing the phosphorylation of key
proteins involved in oncogenic signaling pathways. A primary target of CIGB-300 is the
nucleolar protein B23/nucleophosmin, leading to nucleolar stress and induction of apoptosis|[1]
[2]. Additionally, CIGB-300 has been shown to directly interact with the CK2a catalytic
subunit[3]. By inhibiting CK2, CIGB-300 disrupts multiple signaling cascades crucial for cancer
cell survival and proliferation.
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Caption: CIGB-300 inhibits CK2, leading to apoptosis.

Preclinical Efficacy
In Vitro Studies

CIGB-300 has demonstrated a dose-dependent antiproliferative effect across a range of cancer
cell lines. Notably, some hematological cancer cell lines appear to be more sensitive to CIGB-
300 than many solid tumor cell lines.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Cancer Type Cell Line IC50 (uM) Reference
Solid Tumors
Lung Cancer (LCLC) NCI-H460 30+£5.3 [4]
Lung Cancer
NCI-H125 60 [4]
(NSCLC)
Lung Cancer
A549 171 [4]

(NSCLC)
Breast Cancer MDA-MB-231 ~50-75 [5]
Breast Cancer MCF-7 ~75-100 [5]
Breast Cancer F3ll ~50-75 [5]
Cervical Cancer HelLa Not specified [6]
Cervical Cancer SiHa Not specified [6]
Cervical Cancer C33-A Not specified [6]
Hematological
Cancers
Acute Myeloid

_ HL-60 ~25 [7]
Leukemia
Acute Myeloid

. OCI-AML3 ~30 [7]
Leukemia
Acute Myeloid

] MOLM-13 ~21 [7]
Leukemia
Acute Myeloid

_ MV4-11 ~33 [7]
Leukemia
Acute Myeloid

_ THP-1 ~28 [7]
Leukemia

In Vivo Studies
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Preclinical animal models have shown the anti-tumor activity of CIGB-300 in both solid and
hematological cancers.

Cancer Type Model Treatment Key Findings Reference

Solid Tumors

Murine o
Significant
mammary ) o
Breast Cancer ) 10 mg/kg i.v. reduction in lung [8]
carcinoma (F3lII)
metastases.
in BALB/c mice
Greater
) 100 pg CIGB- ) o
) SiHa xenografts antitumor activity
Cervical Cancer ] ) 300 + 3mg/kg ) 9]
in nude mice ) ] than single
Cisplatin ]
monotherapies.
Hematological
Cancers
Chronic MO1043 o
) ) - Significant delay
Lymphocytic xenografts in Not specified ) [10]
) ) in tumor growth.
Leukemia nude mice

Clinical Efficacy

Clinical trials have primarily focused on the safety and preliminary efficacy of CIGB-300 in solid
tumors, with limited efficacy data available for hematological malignancies.

Solid Tumors

A Phase | study of intravenously administered CIGB-300 in 16 patients with relapsed/refractory
solid tumors (including NSCLC and breast cancer) demonstrated encouraging survival benefits,
although objective response rates were not reported[1][11][12].

Metric Result Reference
Patients living > 6 months 75% (12/16) [1][11][12]
Patients living = 12 months 43.7% (7/16) [1][11][12]
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In patients with cervical malignancies, intratumoral administration of CIGB-300 was evaluated
in Phase I/1l trials. A "first-in-human” study with 31 women showed promising results[13][14].

Metric Result Reference

Significant lesion reduction
75% [13]
(colposcopy)

Full histological regression 19% [13]

Furthermore, a Phase Il trial in cervical cancer patients suggested a higher frequency of
complete response in cohorts receiving CIGB-300 concomitantly with chemoradiotherapy
compared to chemoradiotherapy alone[15].

Hematological Malignancies

A Phase | clinical trial was conducted to explore the safety of intravenously administered CIGB-
300 in 10 patients with hematological malignancies (refractory or relapsed acute leukemias,
acute myeloblastic leukemia in the elderly, and myelodysplastic syndromes with excess blasts)
[16]. The study concluded that CIGB-300 was safe and well-tolerated, but efficacy data from
this trial is not publicly available[16]. Preclinical findings in AML and CLL models, however,
suggest potential clinical benefit[7][10].

Experimental Protocols
Preclinical In Vitro Anti-proliferative Assay
(Representative)
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Representative In Vitro Proliferation Assay Workflow

Cell Culture Setup

Seed cancer cells
(e.g., NCI-H460, HL-60)
in 96-well plates

Treatiment

Add increasing concentrations
of CIGB-300

i

Incubate for a defined period
(e.g., 72 hours)

Anvsis

Perform cell viability assay
(e.g., Crystal Violet, AlamarBlue)

'

Measure absorbance/fluorescence
and calculate IC50 values

Click to download full resolution via product page
Caption: Workflow for in vitro anti-proliferative assays.

Cell Lines and Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, HL-60 for
AML) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment: Cells are seeded in multi-well plates and treated with a range of CIGB-300
concentrations for a specified duration (e.g., 72 hours).

Assessment of Cell Viability: Cell viability is determined using assays such as Crystal Violet or
AlamarBlue. The half-maximal inhibitory concentration (IC50) is calculated from dose-response
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curves.

Phase | Clinical Trial in Relapsed/Refractory Solid
Tumors (Abbreviated Protocol)

Study Design: A multicenter, open-label, dose-escalation Phase | study[1][11][12].
Patient Population: Patients with relapsed/refractory solid tumors[1][11][12].

Dosing Regimen: CIGB-300 administered intravenously once daily for 5 days in alternating
weeks for three cycles. Dose escalation ranged from 0.2 to 1.6 mg/kg[1][11][12].

Endpoints: The primary endpoints were to determine the Maximum Tolerated Dose (MTD) and
Dose-Limiting Toxicity (DLT). Clinical benefit was a secondary endpoint, defined as survival of >
6 months[1][11][12].

Summary and Future Directions

The available data suggests that CIGB-300 is a promising therapeutic agent for both solid and
hematological cancers. Preclinically, hematological cancer cell lines, particularly AML, exhibit
high sensitivity to CIGB-300, with IC50 values comparable to or lower than those observed in
many solid tumor cell lines.

Clinically, CIGB-300 has demonstrated tangible benefits in solid tumors, especially cervical
cancer, with evidence of tumor regression and improved survival in heavily pre-treated patient
populations. The clinical development in hematological malignancies is less advanced, with
current published data focusing on safety.

Future research should prioritize:

e Conducting Phase Il clinical trials of CIGB-300 in hematological malignancies to establish
efficacy.

o Further elucidating the molecular determinants of sensitivity to CIGB-300 to identify patient
populations most likely to benefit.
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« Investigating CIGB-300 in combination with other targeted therapies and standard-of-care
chemotherapies in both solid and hematological cancers.

This comparative guide underscores the potential of CIGB-300 as a broad-spectrum anti-
cancer agent and highlights the need for continued investigation to fully realize its therapeutic
promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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